VER-155008: A Technical Guide to its Mechanism of Action on Hsp70
VER-155008: A Technical Guide to its Mechanism of Action on Hsp70
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of VER-155008, a potent adenosine-derived small molecule inhibitor of the Heat Shock Protein 70 (Hsp70) family. It elucidates its mechanism of action, impact on cellular pathways, and methodologies for its study.
Core Mechanism of Action
VER-155008 functions as an ATP-competitive inhibitor of the Hsp70 family of molecular chaperones.[1][2] Its primary mode of action is binding to the Nucleotide-Binding Domain (NBD) of Hsp70, Hsc70 (the constitutively expressed cognate), and Grp78 (also known as BiP), an endoplasmic reticulum Hsp70 homolog.[1][3] By occupying the ATP-binding pocket, VER-155008 prevents the crucial conformational changes that are normally induced by ATP binding and hydrolysis. This disruption blocks the allosteric communication between the NBD and the Substrate-Binding Domain (SBD), effectively stalling the chaperone cycle.[1][4]
The crystal structure of VER-155008 in complex with Hsc70 confirms its interaction within the ATPase pocket, where its adenosine moiety mimics the binding of ATP.[5][6][7] This competitive inhibition prevents the release of substrate proteins, leading to a cascade of downstream cellular effects, including the degradation of Hsp90 client proteins and the induction of apoptosis.[5][8]
Figure 1: Mechanism of VER-155008 Action on the Hsp70 Cycle.
Quantitative Data Summary
The inhibitory activity of VER-155008 has been quantified across various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Target Protein | Assay Type | Value | Reference(s) |
| Hsp70 | ATPase Inhibition | IC50: 0.5 µM | [3][9][10][11] |
| Hsc70 | ATPase Inhibition | IC50: 2.6 µM | [3][10] |
| Grp78 (BiP) | ATPase Inhibition | IC50: 2.6 µM | [3][10] |
| Hsp70 | Binding Affinity | Kd: 0.3 µM | [1][10] |
| Hsp90β | ATPase Inhibition | IC50: >200 µM | [9] |
Table 2: Cellular Proliferation Inhibition (GI50)
| Cell Line | Cancer Type | GI50 Value (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | 5.3 | [8][10] |
| BT474 | Breast Carcinoma | 10.4 | [10] |
| HT29 | Colon Carcinoma | 12.8 | [10] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [8][10] |
| PC12 | Pheochromocytoma | IC50 (72h): 50.5 µM | [6] |
Downstream Cellular Consequences
Inhibition of Hsp70 by VER-155008 triggers multiple downstream signaling events, culminating in anti-tumor effects.
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Induction of Apoptosis: VER-155008 induces programmed cell death in a variety of cancer cell lines. This can occur through both caspase-3/7 dependent pathways in cell lines like BT474 and caspase-independent mechanisms in others, such as HCT116.[8][12]
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Hsp90 Client Protein Degradation: Hsp70 is a crucial co-chaperone for the Hsp90 machinery. By inhibiting Hsp70, VER-155008 disrupts the stability of Hsp90 client proteins, many of which are oncoproteins like HER2, Raf-1, and CDK4, targeting them for proteasomal degradation.[5][8]
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Cell Cycle Arrest: Treatment with VER-155008 can induce cell cycle arrest, predominantly at the G1 phase, in cancer cells such as prostate (LNCaP) and pleural mesothelioma lines.[13][14][15]
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Inhibition of Signaling Pathways: The compound has been shown to suppress critical cancer progression pathways, including the PI3K/AKT/mTOR and MEK/ERK signaling cascades, by reducing the phosphorylation levels of key kinases like AKT.[6][15]
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Inhibition of Autophagy: VER-155008 has been observed to inhibit autophagy, a cellular process that cancer cells can exploit for survival.[3]
Figure 2: Downstream Cellular Effects of VER-155008.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Hsp70 inhibition.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70 and its inhibition by VER-155008.
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Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected, often using a malachite green-based colorimetric reagent.[16]
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Protocol Outline:
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Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4). Reconstitute purified Hsp70 protein, co-chaperones (like DnaJA2), and ATP to desired stock concentrations.
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Compound Incubation: In a 96-well plate, add Hsp70 and any co-chaperones. Add serial dilutions of VER-155008 (or DMSO vehicle control). Incubate for a short period (e.g., 10-15 minutes) at 37°C.
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Initiate Reaction: Add ATP to a final concentration (e.g., 1 mM) to start the reaction.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
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Detection: Stop the reaction and add the malachite green reagent. After color development, measure the absorbance at ~620-650 nm.
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Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
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Fluorescence Polarization (FP) Binding Assay
This method quantifies the binding affinity of VER-155008 to Hsp70 by competing with a fluorescently labeled ATP tracer.[3]
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Principle: A small, fluorescently-labeled ATP probe (e.g., FAM-ATP) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger Hsp70 protein, its rotation slows, increasing the polarization. An inhibitor that displaces the probe will cause a decrease in polarization.
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Protocol Outline:
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Reagent Preparation: Prepare assay buffer. Dilute purified Hsp70 protein (e.g., 0.3 µM Hsc70) and the fluorescent ATP probe (e.g., 20 nM N6-(6-amino)hexyl-ATP-5-FAM) to their final concentrations in the assay buffer.
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Compound Addition: Add serial dilutions of VER-155008 to the wells of a black 96-well or 384-well plate.
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Reaction Mixture: Add the Hsp70 and fluorescent probe mixture to the wells.
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Incubation: Incubate the plate at room temperature for a set time (e.g., 30 minutes to 2 hours) to reach binding equilibrium.
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Measurement: Read the fluorescence polarization on a suitable plate reader (e.g., Ex: 485 nm, Em: 535 nm).
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Data Analysis: Plot the change in polarization against the concentration of VER-155008 to calculate binding affinity (Kd) or IC50.
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Luciferase Refolding Assay
This assay assesses the functional chaperone activity of the Hsp70 system.[1][5]
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Principle: Chemically denatured firefly luciferase is unable to produce light. The Hsp70 chaperone machinery can refold the denatured luciferase into its active, luminescent form. An inhibitor of Hsp70 will prevent this refolding, resulting in a reduced luminescence signal.[16]
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Protocol Outline:
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Denature Luciferase: Denature purified firefly luciferase using a chemical denaturant (e.g., guanidine HCl) and then dilute it rapidly into the refolding buffer to initiate the refolding process.
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Refolding Reaction: Prepare a refolding mixture containing the Hsp70 system components (e.g., Hsp70, Hsp40/Hdj1, and an ATP regeneration system) in an appropriate buffer.
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Inhibitor Treatment: Add VER-155008 or DMSO control to the refolding mixture.
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Initiate Refolding: Add the denatured luciferase to the refolding mixture and incubate at a suitable temperature (e.g., 30°C).
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Measure Activity: At various time points, take aliquots of the reaction and add them to a luminometer cuvette containing luciferase assay reagent (luciferin and ATP). Measure the light output.
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Data Analysis: Compare the rate and extent of luciferase reactivation in the presence of VER-155008 to the control.
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Figure 3: General Experimental Workflow for In Vitro Hsp70 Assays.
Conclusion
VER-155008 is a well-characterized, potent inhibitor of the Hsp70 chaperone family. By competitively binding to the ATPase domain, it effectively shuts down the chaperone cycle, leading to the degradation of oncoproteins, cell cycle arrest, and the induction of apoptosis in cancer cells. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers investigating Hsp70 biology and developing novel therapeutics targeting this critical cellular machinery.
References
- 1. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 12. researchgate.net [researchgate.net]
- 13. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 15. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
